molecular formula C25H27N5 B2615795 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1326920-22-2

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2615795
CAS RN: 1326920-22-2
M. Wt: 397.526
InChI Key: NSJAQNNDURITRF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a piperazine ring and a pyrazolo[1,5-a]pyrazine moiety. Piperazine rings are common in many pharmaceuticals and have wide-ranging biological activity. The pyrazolo[1,5-a]pyrazine group is a type of heterocyclic aromatic compound, which are often found in various drugs and natural products .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, density, and acidity, would need to be determined experimentally .

Scientific Research Applications

Antibacterial and Biofilm Inhibition Properties

Novel derivatives, including those related to the pyrazolo[1,5-a]pyrazine family, have shown significant antibacterial efficacies and biofilm inhibition activities. Compounds with piperazine linkers demonstrated potent activity against various bacterial strains like E. coli, S. aureus, and S. mutans. Their biofilm inhibition capabilities were more effective than reference drugs such as Ciprofloxacin, highlighting their potential in combating bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).

Synthesis and Structural Analysis

Pyrazole-containing s-triazine derivatives, closely related to pyrazolo[1,5-a]pyrazine, have been synthesized and their molecular structures analyzed through X-ray diffraction and DFT/B3LYP method. These studies provide insights into the molecular configurations of such compounds, which are crucial for understanding their biological activities and potential applications in drug development (Sharma et al., 2017).

Anticancer Activities

Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share a structural similarity to pyrazolo[1,5-a]pyrazine, demonstrated significant antitumor activity, particularly against human breast adenocarcinoma cell lines. These findings suggest potential applications in developing new anticancer agents (Abdellatif et al., 2014).

Antimicrobial Activity

The synthesis of new pyrazole, isoxazole, benzoxazepine, and benzodiazepine derivatives, related to the pyrazolo[1,5-a]pyrazine structure, has shown promising antimicrobial and antifungal activities. This research indicates potential applications of such compounds in treating infectious diseases (Kendre et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs with piperazine rings act on the central nervous system, but without more information, it’s difficult to predict the specific mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further elucidating its structure, synthesizing it in the lab, testing its biological activity, and assessing its safety and potential uses .

properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-18-8-6-10-23(20(18)3)28-13-15-29(16-14-28)25-24-17-22(27-30(24)12-11-26-25)21-9-5-4-7-19(21)2/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJAQNNDURITRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

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